Studies suggest that RA possesses anti-inflammatory and analgesic (pain-relieving) properties. Research indicates that topical application of RA may be effective in reducing inflammation and pain associated with conditions like arthritis. One study compared the effects of RA to capsaicin (the compound that gives chili peppers their heat) in various inflammation models. The results showed that RA exhibited anti-inflammatory activities similar to capsaicin, suggesting its potential role in managing inflammatory pain [].
Scientific research suggests that RA might play a role in accelerating wound healing. Castor oil, rich in RA, has been used traditionally for wound healing purposes. Studies have shown that RA possesses antibacterial and antimicrobial properties, which could contribute to wound healing by preventing infections []. Additionally, RA may promote tissue regeneration, although further research is needed to fully understand this mechanism.
Scientific exploration of RA extends beyond its anti-inflammatory and wound healing properties. Researchers are investigating its potential applications in various areas, including:
Ricinoleic acid, formally called 12-hydroxy-9-cis-octadecenoic acid, is a naturally occurring fatty acid []. It belongs to the class of unsaturated omega-9 fatty acids and also possesses a hydroxyl group, making it a hydroxy acid []. Ricinoleic acid is the major component (about 90%) of castor oil, obtained from the seeds of the castor plant (Ricinus communis L.). This plant is important in scientific research due to its potential applications in medicine and industry [].
Ricinoleic acid has a long hydrocarbon chain with 18 carbon atoms (C18) and a carboxyl group (COOH) at one end []. A key feature is the presence of a hydroxyl group (OH) at the 12th carbon from the carboxyl group, and a double bond (C=C) between the 9th and 10th carbon atoms with a cis configuration (meaning the hydrogen atoms are on the same side of the double bond) []. This unique structure with a hydroxyl group contributes to the polarity and functionality of the molecule [].
Ricinoleic acid is not typically synthesized in a laboratory setting; it is primarily obtained through the processing of castor oil. Castor oil undergoes a process called saponification or fractional distillation of hydrolyzed castor oil to extract ricinoleic acid.
Ricinoleic acid can undergo thermal decomposition at high temperatures. The exact products of this decomposition depend on the specific conditions, but they likely include a mixture of smaller fatty acids, hydrocarbons, and carbon dioxide.
Due to the presence of the hydroxyl group and the double bond, ricinoleic acid can participate in various chemical reactions, including esterification, amidation, and epoxidation []. These reactions are useful for modifying ricinoleic acid to create new compounds with different properties for various applications [].
The mechanism of action of ricinoleic acid depends on the specific context. Here are two notable examples:
Ricinoleic acid is generally considered safe for topical use in low concentrations []. However, ingesting large amounts of castor oil, which is rich in ricinoleic acid, can cause severe side effects like nausea, diarrhea, and dehydration []. Ricinoleic acid is not considered flammable but can decompose at high temperatures, releasing potentially harmful fumes [].
Irritant
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Vieira C, Evangelista S, Cirillo R, Lippi A, Maggi CA, Manzini S (2000). "Effect of ricinoleic acid in acute and subchronic experimental models of inflammation". Mediators Inflamm. 9 (5): 223–8. doi:10.1080/09629350020025737. PMC 1781768. PMID 11200362.
Tunaru S, Althoff TF, Nüsing RM, Diener M, Offermanns S (2012). "Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors". Proc Natl Acad Sci USA. 109 (23): 9179–9184. Bibcode:2012PNAS..109.9179T. doi:10.1073/pnas.1201627109. PMC 3384204. PMID 22615395.
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